Iodocyclopentane
CAS No.: 1556-18-9
Cat. No.: VC20922340
Molecular Formula: C5H9I
Molecular Weight: 196.03 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1556-18-9 |
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Molecular Formula | C5H9I |
Molecular Weight | 196.03 g/mol |
IUPAC Name | iodocyclopentane |
Standard InChI | InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2 |
Standard InChI Key | PCEBAZIVZVIQEO-UHFFFAOYSA-N |
SMILES | C1CCC(C1)I |
Canonical SMILES | C1CCC(C1)I |
Boiling Point | 166.5 °C |
Chemical Structure and Properties
Molecular Structure
Iodocyclopentane consists of a five-membered cyclopentane ring with one hydrogen atom substituted by an iodine atom. With a molecular formula of C5H9I and an exact mass of 195.975 g/mol, the structure features a single carbon-iodine bond that contributes significantly to its chemical reactivity profile . The IUPAC standard InChIKey for the compound is PCEBAZIVZVIQEO-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .
Physical Properties
Chemical Properties
Iodocyclopentane contains a reactive carbon-iodine bond that is weaker compared to other carbon-halogen bonds (C-F, C-Cl, C-Br). This characteristic contributes to its utility as an alkylating agent in various chemical reactions, particularly in nucleophilic substitution processes where the iodine serves as a good leaving group.
The compound is classified as flammable, with a flash point of 125°F (51.7°C), necessitating appropriate handling precautions . Commercial preparations of iodocyclopentane are typically stabilized with copper to prevent decomposition, particularly when exposed to light .
Spectroscopic Characteristics
Spectroscopic analysis provides valuable information about the structural characteristics of iodocyclopentane. The infrared (IR) spectrum has been documented in the NIST WebBook and other spectroscopic databases . The compound has been analyzed in solution form (10% in CCl4 for the 3800-1330 cm^-1 range and 10% in CS2 for the 1330-400 cm^-1 range) using a Beckman IR-9 grating instrument .
Specific absorption bands in the IR spectrum correspond to C-H stretching vibrations in the cyclopentane ring and the characteristic C-I stretching vibration, which serves as a diagnostic feature for identifying this compound in analytical applications .
Synthesis and Production Methods
Laboratory Synthesis Routes
Several methods exist for the synthesis of iodocyclopentane, with variations depending on starting materials and desired purity.
From Cyclopentane
Direct iodination of cyclopentane can be achieved using iodoform and sodium hydroxide. According to synthesis routes described in ChemicalBook, this reaction proceeds at 25°C for 16 hours, resulting in a 92% yield of iodocyclopentane :
This method was referenced in work by Schreiner, Peter R., et al. in Angewandte Chemie - International Edition (1999), demonstrating its effectiveness as a laboratory-scale synthesis approach .
From Cyclopentanol and Derivatives
Conversion of cyclopentanol to iodocyclopentane typically involves activation of the hydroxyl group to create a better leaving group, followed by substitution with iodide. This method offers advantages in terms of regioselectivity, as the iodine atom is specifically introduced at the position of the hydroxyl group. This approach appears in several synthetic routes listed in chemical databases .
Industrial Production
For commercial production, iodocyclopentane is synthesized through optimized procedures that consider factors such as yield, purity, and economic feasibility. Industrial-scale synthesis may employ catalysts to improve reaction efficiency and reduce side products.
Commercial preparations of iodocyclopentane are typically stabilized with copper to prevent decomposition during storage and transportation . This stabilization is crucial as organoiodine compounds can be sensitive to light and heat, potentially leading to the formation of free iodine over time.
Applications in Chemical Research and Industry
Organic Synthesis Applications
Iodocyclopentane serves as an important building block in organic synthesis due to its reactivity in various transformations:
Carbon-Carbon Bond Formation
The compound participates in numerous carbon-carbon bond-forming reactions, including:
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Grignard reactions after conversion to cyclopentylmagnesium iodide
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Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
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Radical reactions that exploit the relatively weak C-I bond
These transformations are fundamental to constructing more complex molecular architectures containing the cyclopentyl moiety.
Carbon-Nitrogen Bond Formation
A particularly valuable application involves transition-metal-free C-N bond formation. As noted in Nature Communications research, iodocyclopentane reacts efficiently with various nitrogen-containing compounds to form primary, secondary, and tertiary alkyl amines . This approach offers a practical alternative for the synthesis of cyclopentylamine derivatives.
The researchers presented this as "a practical alternative to prepare primary, secondary and tertiary alkyl amines with high efficiency between alkyl iodides and easily accessible nitrogen sources" , demonstrating the utility of iodocyclopentane in modern synthetic methodologies.
Synthesis of Complex Molecules
Iodocyclopentane has been employed in the synthesis of bioactive compounds. For example, it has been used in the preparation of:
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4-chloro-3′-((2-cyclopentyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl)biphenyl-3-carboxylic acid
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N-(3-methoxyphenethyl)cyclopentanamine
These complex molecules have potential applications in medicinal chemistry and pharmaceutical research, highlighting the role of iodocyclopentane in developing compounds with therapeutic potential.
Research Applications
In academic and industrial research, iodocyclopentane finds application in various specialized fields:
Medicinal Chemistry
In medicinal chemistry research, iodocyclopentane has been used as a reagent for introducing the cyclopentyl group into potential drug candidates. For instance, in the design and synthesis of retinoic acid receptor alpha (RAR-α) agonists, cyclopentoxy derivatives were investigated for their receptor selectivity profiles .
Similarly, in the development of dopamine receptor agonists, iodocyclopentane was employed in the synthesis of compounds with specific functional selectivity profiles. The reaction involved adding iodocyclopentane dropwise to a cooled mixture under nitrogen atmosphere: "The reaction was allowed to stir under N2 for 1 h. The mixture was then cooled to 0°C and iodocyclopentane was added dropwise" .
Photochemistry Studies
Iodocyclopentane has been studied in the context of photodissociation dynamics. A resonance Raman study examined the "A-band short-time photodissociation dynamics of axial and equatorial conformers of iodocyclopentane" , providing insights into the behavior of carbon-iodine bonds under photolytic conditions. These studies contribute to fundamental understanding of reaction dynamics and may inform applications in photochemical synthesis.
Electrochemistry
In electrochemical studies, iodocyclopentane may be used to investigate electron transfer processes and structure-function relationships. These studies typically employ techniques such as cyclic voltammetry to examine the electrochemical behavior of the compound, expanding understanding of its redox properties.
Exposure Management
In case of eye contact, immediate irrigation with fresh running water is advised. Eyelids should be held apart to ensure complete irrigation of the eye to prevent potential damage .
Personal Protective Equipment
Recommended personal protective equipment includes:
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Eye shields and face shields
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Full-face respirator (US)
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Gloves
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Multi-purpose combination respirator cartridge (US)
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Type ABEK (EN14387) respirator filter
These protective measures are essential for safe handling of the compound in laboratory and industrial settings.
Structural Relationships and Comparative Analysis
Comparison with Related Halogenated Cyclopentanes
Iodocyclopentane belongs to a family of halogenated cyclopentanes, each with distinct properties and applications. Table 3 provides a comparative analysis of iodocyclopentane with related compounds.
Table 3: Comparison of Iodocyclopentane with Related Halogenated Compounds
Compound | Molecular Formula | Key Features | Relative Reactivity |
---|---|---|---|
Iodocyclopentane | C5H9I | Contains iodine; used in organic synthesis | Highest reactivity due to weaker C-I bond |
Bromocyclopentane | C5H9Br | Contains bromine; similar applications but different reactivity | Intermediate reactivity |
Chlorocyclopentane | C5H9Cl | Contains chlorine; used in organic syntheses | Lower reactivity than bromo and iodo derivatives |
Iodocyclohexane | C6H11I | Six-membered ring with iodine; different conformational properties | Similar C-I reactivity but different ring properties |
The reactivity of these compounds generally follows the trend: iodocyclopentane > bromocyclopentane > chlorocyclopentane, reflecting the relative strength of the carbon-halogen bonds. This trend influences their applications in synthetic chemistry, with iodocyclopentane typically being preferred when higher reactivity is desired. |
Derivative Compounds
In addition to simple halogenated cyclopentanes, more complex derivatives have been studied. For instance, 1-chloro-2-iodocyclopentane (C5H8ClI) represents a dihalogenated derivative with unique chemical properties and potential applications distinct from iodocyclopentane .
This compound features both chlorine and iodine atoms attached to adjacent carbon atoms in the cyclopentane ring, resulting in different reactivity patterns compared to iodocyclopentane. Such derivatives expand the utility of cyclopentane-based building blocks in chemical synthesis.
Future Research Directions and Emerging Applications
Emerging Applications
The versatility of iodocyclopentane suggests potential for expanded applications in several areas:
Green Chemistry
Development of more environmentally friendly methods for utilizing iodocyclopentane in organic synthesis represents an important research direction. Catalytic approaches that reduce waste and improve atom economy could make processes involving this reagent more sustainable and economically viable.
Medicinal Chemistry
Further exploration of cyclopentyl-containing compounds in drug discovery leverages the unique conformational properties of the cyclopentane ring. The cyclopentyl moiety can impart specific three-dimensional arrangements that influence binding to biological targets, potentially leading to novel therapeutic agents with improved efficacy or selectivity profiles.
Materials Science
Investigation of iodocyclopentane as a precursor for functional materials represents another promising direction. The compound's reactivity could be harnessed in the development of specialty polymers, surface-modified materials, or other advanced materials with tailored properties.
Research Gaps and Opportunities
Several areas warrant further investigation:
Reaction Mechanisms
Detailed mechanistic studies of reactions involving iodocyclopentane could provide insights that enable more efficient and selective transformations. Understanding the precise pathways by which the compound participates in various reactions would facilitate optimization of synthetic procedures.
Stereochemical Aspects
Exploration of stereoselective reactions with iodocyclopentane to access stereochemically defined cyclopentyl derivatives represents an important frontier. The ability to control stereochemistry during reactions involving this reagent would expand its utility in the synthesis of complex molecules with defined three-dimensional structures.
Sustainable Synthesis
Development of more sustainable methods for the production of iodocyclopentane itself, potentially utilizing renewable feedstocks or catalytic approaches, would align with growing emphasis on green chemistry principles in chemical manufacturing.
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